molecular formula C14H21N3O9-2 B14125227 2-[2-[2-[Bis(carboxylatomethyl)amino]ethyl-(2-oxoethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydron

2-[2-[2-[Bis(carboxylatomethyl)amino]ethyl-(2-oxoethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydron

Cat. No.: B14125227
M. Wt: 375.33 g/mol
InChI Key: IHPMAAAGTGKFQD-UHFFFAOYSA-L
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Description

2-[2-[2-[Bis(carboxylatomethyl)amino]ethyl-(2-oxoethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydron is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple carboxylate and amino groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-[Bis(carboxylatomethyl)amino]ethyl-(2-oxoethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydron typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Amidation Reactions: Involving the reaction of carboxylic acids with amines to form amides.

    Esterification Reactions: Involving the reaction of carboxylic acids with alcohols to form esters.

    Reductive Amination: Involving the reaction of aldehydes or ketones with amines in the presence of reducing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-[Bis(carboxylatomethyl)amino]ethyl-(2-oxoethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydron undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield primary or secondary amines.

Scientific Research Applications

2-[2-[2-[Bis(carboxylatomethyl)amino]ethyl-(2-oxoethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydron has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Used in biochemical assays and as a probe for studying enzyme activities.

    Industry: Used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 2-[2-[2-[Bis(carboxylatomethyl)amino]ethyl-(2-oxoethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydron involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes. The presence of multiple functional groups allows it to form stable complexes with metal ions, which can further influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): A chelating agent with similar functional groups.

    Nitrilotriacetic acid (NTA): Another chelating agent with comparable properties.

Uniqueness

2-[2-[2-[Bis(carboxylatomethyl)amino]ethyl-(2-oxoethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydron is unique due to its specific structure, which provides enhanced stability and reactivity compared to similar compounds. Its ability to form multiple stable complexes with metal ions makes it particularly useful in various applications.

Properties

Molecular Formula

C14H21N3O9-2

Molecular Weight

375.33 g/mol

IUPAC Name

2-[2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-oxoethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydron

InChI

InChI=1S/C14H23N3O9/c18-6-5-15(1-3-16(7-11(19)20)8-12(21)22)2-4-17(9-13(23)24)10-14(25)26/h6H,1-5,7-10H2,(H,19,20)(H,21,22)(H,23,24)(H,25,26)/p-2

InChI Key

IHPMAAAGTGKFQD-UHFFFAOYSA-L

Canonical SMILES

[H+].[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC=O

Origin of Product

United States

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